molecular formula C10H28O2Si4 B11952941 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- CAS No. 70096-33-2

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

Cat. No.: B11952941
CAS No.: 70096-33-2
M. Wt: 292.67 g/mol
InChI Key: MDACQQSIPWSGQM-UHFFFAOYSA-N
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Description

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is a silicon-based compound with the molecular formula C10H28O2Si4. It is known for its unique structural properties, which include a combination of silicon and organic groups. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- typically involves the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.

    Reduction: It can be reduced using specific reducing agents to yield simpler silicon-based compounds.

    Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include bromobutane, azobis(2-methylpropionitrile) as a radical initiator, and various acids and bases . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, free-radical bromination of the compound yields 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane .

Scientific Research Applications

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with transition metals and main group elements, facilitating various chemical transformations . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is unique due to its specific combination of silicon and organic groups, which imparts distinct chemical properties. Its ability to form stable complexes with various elements and participate in diverse chemical reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

70096-33-2

Molecular Formula

C10H28O2Si4

Molecular Weight

292.67 g/mol

IUPAC Name

tris(trimethylsilyl)silylformic acid

InChI

InChI=1S/C10H28O2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3,(H,11,12)

InChI Key

MDACQQSIPWSGQM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C(=O)O)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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